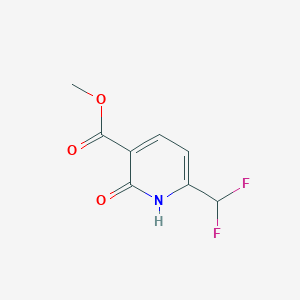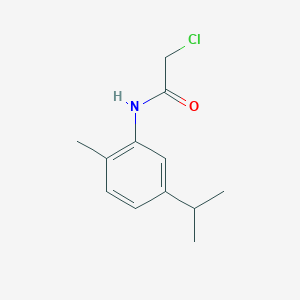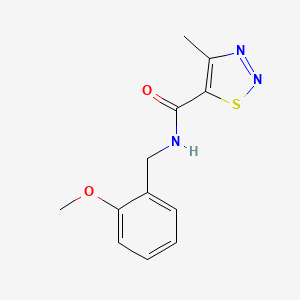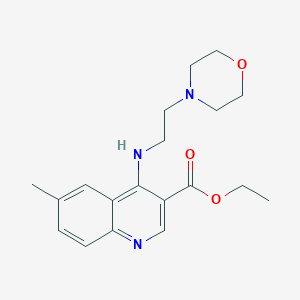
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide, also known as Furan-2-yl-3-(4-cyanophenyl)acrylamide, is a chemical compound that is used in scientific research. It is a member of the acrylamide family of compounds, which are known for their ability to interact with proteins and other biomolecules.
作用機序
The mechanism of action of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with the active site of PTPs. It binds to the catalytic cysteine residue of the enzyme, leading to the inhibition of its activity. This results in the modulation of cell signaling pathways, which can have downstream effects on cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide are largely dependent on its interaction with PTPs. By inhibiting PTP activity, it can potentially modulate cell signaling pathways and affect cellular processes such as proliferation and differentiation. Additionally, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PTP activity.
実験室実験の利点と制限
One advantage of using (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit PTP activity. This can be useful in studying the role of PTPs in cellular processes and in developing potential therapeutic agents for diseases such as cancer and autoimmune disorders. However, one limitation of using (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.
将来の方向性
There are several future directions for the use of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in scientific research. One potential direction is the development of more selective PTP inhibitors based on the structure of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide. Additionally, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide could be used in combination with other therapeutic agents to enhance their efficacy. Finally, further research is needed to better understand the potential toxicity of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide and to develop safer methods for handling and using this compound in the lab.
Conclusion:
In conclusion, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide is a chemical compound that has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to selectively inhibit PTP activity, which can have downstream effects on cellular processes such as proliferation and differentiation. While there are limitations to its use in the lab, there are several future directions for the development and application of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in scientific research.
合成法
The synthesis of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves the reaction of 4-cyanobenzaldehyde with furan-2-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization to obtain pure (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide.
科学的研究の応用
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in cell signaling pathways. By inhibiting PTP activity, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide can potentially be used as a therapeutic agent for diseases such as cancer and autoimmune disorders.
特性
IUPAC Name |
(E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-10-11-3-5-12(6-4-11)16-14(17)8-7-13-2-1-9-18-13/h1-9H,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHGKHDVAFLEP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)


![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)

![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)

